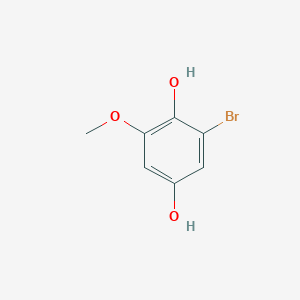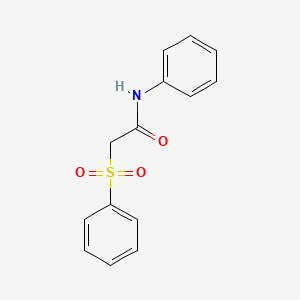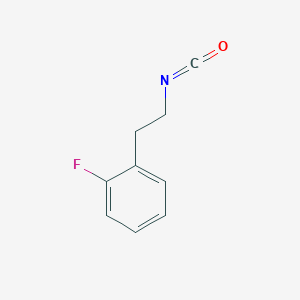
2-Fluorophenethyl isocyanate
Descripción general
Descripción
2-Fluorophenethyl isocyanate (2-FPI) is an organic compound composed of a phenyl group with a fluorine atom and an isocyanate group. It is a colorless liquid with a boiling point of 45.4 °C and a melting point of -17.8 °C. It is soluble in organic solvents, including ethanol, acetone, and benzene, and is used in a variety of industrial and scientific applications.
Aplicaciones Científicas De Investigación
Spectrophotometric Determination in Occupational Atmosphere
2-Fluorophenethyl isocyanate and related compounds can be determined spectrophotometrically in occupational atmospheres. Walker and Pinches (1979) developed a method for detecting aliphatic isocyanates in air using hydrochloric acid and dimethyl sulphoxide, followed by analysis with 1-fluoro-2,4-dinitrobenzene to form colored derivatives for spectrophotometric measurement (Walker & Pinches, 1979).
Synthesis and Surface Properties of Films
This compound has applications in the synthesis of films with specific surface properties. Thomas et al. (1998) demonstrated the use of fluorinated isocyanates in preparing acrylic copolymer films, highlighting their capacity for surface energy reduction and enhanced hydrophobicity (Thomas et al., 1998).
Enhancement of Li-ion Battery Performance
In the field of energy storage, this compound-related compounds have been explored for improving Li-ion battery performance. Zhang (2006) found that aromatic isocyanates like 4-fluorophenyl isocyanate can reduce the initial irreversible capacities in Li-ion batteries, enhancing their cycleability (Zhang, 2006).
Molecular Geometry Studies
The molecular geometry of this compound has been studied for understanding its physical properties. Masson et al. (1980) used microwave spectroscopy and nuclear magnetic resonance to analyze the planar cis conformer of 2-fluorophenylisocyanate, contributing to knowledge of its structural behavior (Masson et al., 1980).
Crosslinking in Polyurethane Coatings
This compound-related isocyanates are used in crosslinking for polyurethane (PUR) coatings. Bruchmann et al. (2002) explored the use of Self-Crosslinking Isocyanates (SCI) to synthesize dendrimers for application in coating formulations, leading to improved material hardness (Bruchmann, Königer, & Renz, 2002).
Air Quality Monitoring
In air quality monitoring, the detection of isocyanates, including fluorophenethyl isocyanates, is crucial. Ghosh et al. (2014) developed a fluorescence sensory polymer for the direct detection of isocyanates in air, with a sensitivity reaching ppt levels (Ghosh, Saha, Gao, & Wang, 2014).
Safety and Hazards
2-Fluorophenethyl isocyanate is classified as a flammable liquid and vapor. It may cause respiratory irritation, allergy or asthma symptoms, or breathing difficulties if inhaled. It can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Propiedades
IUPAC Name |
1-fluoro-2-(2-isocyanatoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-9-4-2-1-3-8(9)5-6-11-7-12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAAEUQHLYIEBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN=C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404595 | |
| Record name | 2-Fluorophenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
480439-39-2 | |
| Record name | 2-Fluorophenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoro-2-(2-isocyanatoethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions incorporating isocyanate groups into hydrogels to enhance durability. What specific role does 2-Fluorophenethyl isocyanate play in this process?
A1: this compound acts as a crosslinking agent in the hydrogel formulation []. Isocyanates are known to react with hydroxyl groups, such as those present in 2-hydroxyethyl methacrylate (HEMA), a common component of hydrogels. This reaction forms strong urethane bonds, effectively crosslinking the polymer chains within the hydrogel. This increased crosslinking density contributes to the enhanced durability of the resulting material.
Q2: How does the addition of this compound impact the physical properties of the resulting contact lens material?
A2: The abstract suggests that increasing the concentration of this compound leads to specific changes in the hydrogel's properties. While not explicitly stated for this compound, the abstract notes that increasing isocyanate group concentration generally leads to an increase in refractive index and a decrease in water content []. These properties are crucial for contact lenses, as refractive index affects the lens's ability to focus light, while water content influences comfort and oxygen permeability.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1335269.png)
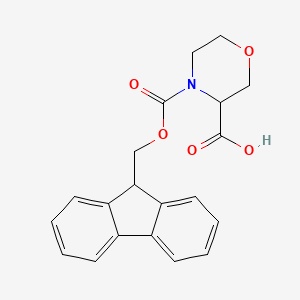

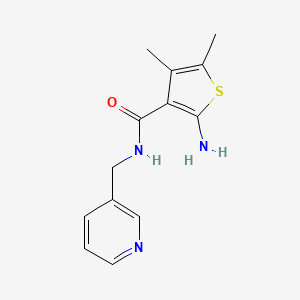
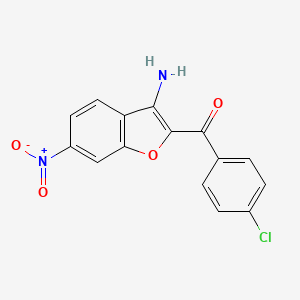
![5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335289.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335290.png)
![2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1335296.png)
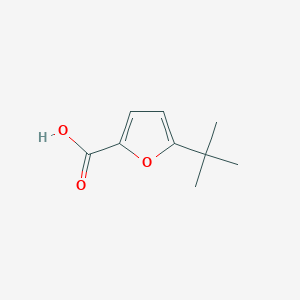
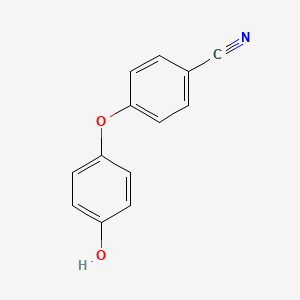
![Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate](/img/structure/B1335308.png)

